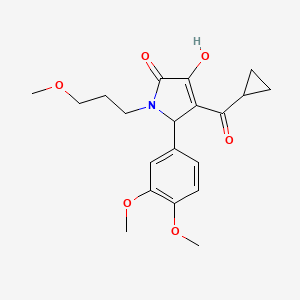![molecular formula C13H15F2NO B2537218 3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide CAS No. 2327054-11-3](/img/structure/B2537218.png)
3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide, also known as MK-2206, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound belongs to the class of allosteric inhibitors that target the Akt kinase pathway, which is known to be a key regulator of cell growth and survival.
Mecanismo De Acción
3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide is an allosteric inhibitor that binds to the pleckstrin homology (PH) domain of Akt, which prevents its translocation to the plasma membrane and subsequent activation. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and survival. In addition, 3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Biochemical and Physiological Effects:
3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to inhibit cell proliferation, induce apoptosis, and enhance the efficacy of other chemotherapeutic agents. Moreover, it has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide is its potent antitumor activity, which makes it a promising candidate for cancer treatment. Moreover, it has been shown to have a favorable safety profile, which is important for the development of new cancer drugs. However, one of the main limitations of 3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide is its poor solubility, which can make it difficult to administer in vivo. Moreover, its allosteric mechanism of action can make it difficult to predict its efficacy in different cancer types.
Direcciones Futuras
There are several future directions for the development of 3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide. One of the main areas of research is the identification of biomarkers that can predict its efficacy in different cancer types. Moreover, there is a need to develop new formulations that can improve its solubility and bioavailability. Another area of research is the development of combination therapies that can enhance its antitumor activity. Finally, there is a need to conduct clinical trials to evaluate its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide involves a multi-step process that starts with the reaction of 4-methylbenzylamine with 3,3-difluorocyclobutanecarboxylic acid. The resulting intermediate is then subjected to a series of reactions that involve the use of various reagents and solvents. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the Akt kinase pathway, which is known to be dysregulated in many types of cancer. In preclinical studies, 3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide has demonstrated potent antitumor activity in various cancer cell lines, including breast, ovarian, and prostate cancer. Moreover, it has been shown to enhance the efficacy of other chemotherapeutic agents.
Propiedades
IUPAC Name |
3,3-difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO/c1-9-2-4-10(5-3-9)8-16-12(17)11-6-13(14,15)7-11/h2-5,11H,6-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOZNVCWGPGWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-N-[(4-methylphenyl)methyl]cyclobutane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

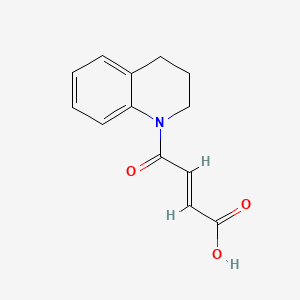
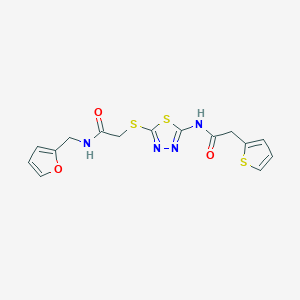
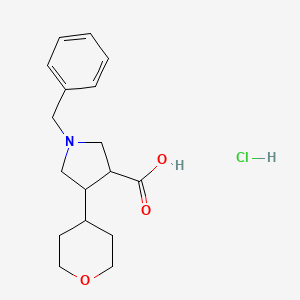
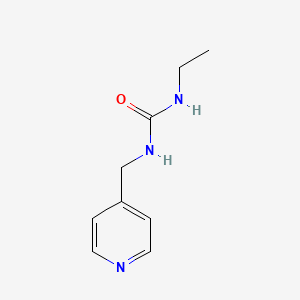
![3-benzyl-N-(2,5-dichlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2537140.png)
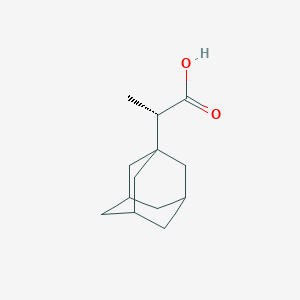
![4-ethyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2537142.png)

![3-(4-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2537145.png)
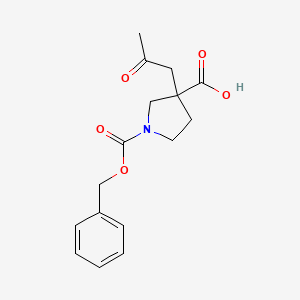
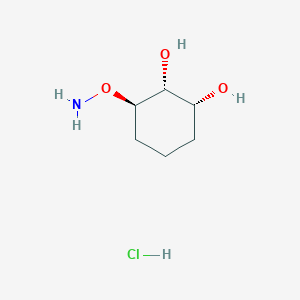
![Tert-butyl N-(1-formyl-2-bicyclo[2.2.1]heptanyl)carbamate](/img/structure/B2537152.png)
![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(2-methylphenyl)-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2537154.png)
